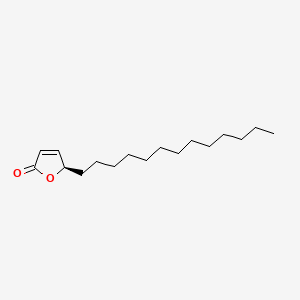
(R)-5-Tridecylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Tridecylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with a tridecyl side chain attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Tridecylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of a tridecyl-substituted precursor. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-Tridecylfuran-2(5H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Tridecylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tridecyl side chain can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation: Oxidation of ®-5-Tridecylfuran-2(5H)-one can yield furanones or other oxygenated compounds.
Reduction: Reduction can produce dihydrofuran derivatives.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
®-5-Tridecylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-Tridecylfuran-2(5H)-one involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, and the tridecyl side chain can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Decylfuran-2(5H)-one: Similar structure but with a shorter side chain.
5-Dodecylfuran-2(5H)-one: Similar structure with a slightly shorter side chain.
5-Tetradecylfuran-2(5H)-one: Similar structure with a longer side chain.
Uniqueness
®-5-Tridecylfuran-2(5H)-one is unique due to its specific side chain length, which can influence its physical and chemical properties
Propriétés
Numéro CAS |
76291-91-3 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(2R)-2-tridecyl-2H-furan-5-one |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h14-16H,2-13H2,1H3/t16-/m1/s1 |
Clé InChI |
VXYITLXRBYCEBM-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H]1C=CC(=O)O1 |
SMILES canonique |
CCCCCCCCCCCCCC1C=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)

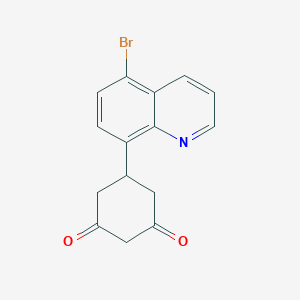
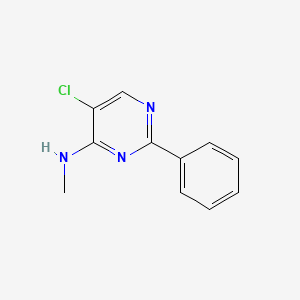
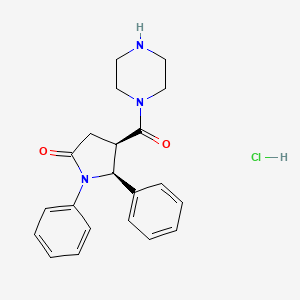

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
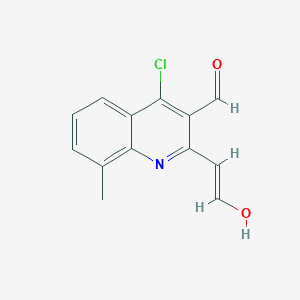

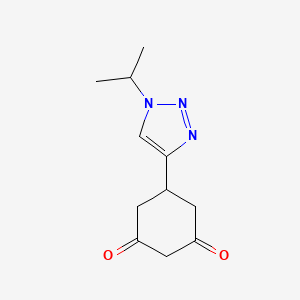
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
